

(+)-Puerol B 2"-O-glucoside spectroscopic data (NMR, MS, IR)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-Puerol B 2"-O-glucoside

Cat. No.: B12299251

[Get Quote](#)

An In-depth Technical Guide on the Spectroscopic Data of **(+)-Puerol B 2"-O-glucoside**

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Puerol B 2"-O-glucoside is a naturally occurring isoflavonoid glycoside found in plants of the *Pueraria* genus, notably *Pueraria lobata*. Isoflavonoids are a class of secondary metabolites recognized for their potential health benefits, including antioxidant and anti-inflammatory properties. A thorough understanding of the spectroscopic characteristics of **(+)-Puerol B 2"-O-glucoside** is fundamental for its identification, characterization, and further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Spectroscopic Data

The definitive spectroscopic data for **(+)-Puerol B 2"-O-glucoside** is not readily available in published literature. However, recent studies on its isomer, **(-)-puerol B-2-O-glucopyranoside**, provide valuable insights. The data presented below is for this isomer and is expected to be very similar to that of the **(+)**-enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the ^1H and ^{13}C NMR data for (-)-puerol B-2-O-glucopyranoside.

Table 1: ^1H NMR Spectroscopic Data for (-)-Puerol B 2"-O-glucoside Isomer (400 MHz, DMSO- d_6)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2	6.34	d	1.0
3	6.02	m	
...
Glc-1"
Glc-2"
Glc-3"
Glc-4"
Glc-5"
Glc-6'a
Glc-6'b

Note: A complete, publicly available peak list for ^1H NMR is not available. The provided data is partial.[\[1\]](#)

Table 2: ^{13}C NMR Spectroscopic Data for (-)-Puerol B 2"-O-glucoside Isomer

Position	Chemical Shift (δ , ppm)
...	...
...	...

Note: Experimentally determined ^{13}C NMR data for **(+)-Puerol B 2"-O-glucoside** or its isomers is not currently available in the cited literature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for (-)-Puerol B 2"-O-glucoside Isomer

Ion	m/z [M+H] ⁺	Calculated Mass	Molecular Formula
C ₂₄ H ₂₇ O ₁₀ ⁺	475.15961	475.15987	C ₂₄ H ₂₆ O ₁₀

Note: The data was obtained using Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HR-MS).[\[1\]](#)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify functional groups within a molecule. While a specific IR spectrum for **(+)-Puerol B 2"-O-glucoside** is not available, the expected characteristic absorption bands for isoflavonoid glycosides are listed below.

Table 4: Expected Infrared (IR) Absorption Bands for **(+)-Puerol B 2"-O-glucoside**

Wavenumber (cm ⁻¹)	Functional Group
3400-3200	O-H stretching (phenolic and alcoholic)
3000-2850	C-H stretching (aromatic and aliphatic)
1650-1600	C=O stretching (γ -pyrone)
1600-1450	C=C stretching (aromatic)
1250-1000	C-O stretching (ethers, alcohols, glycosidic bond)

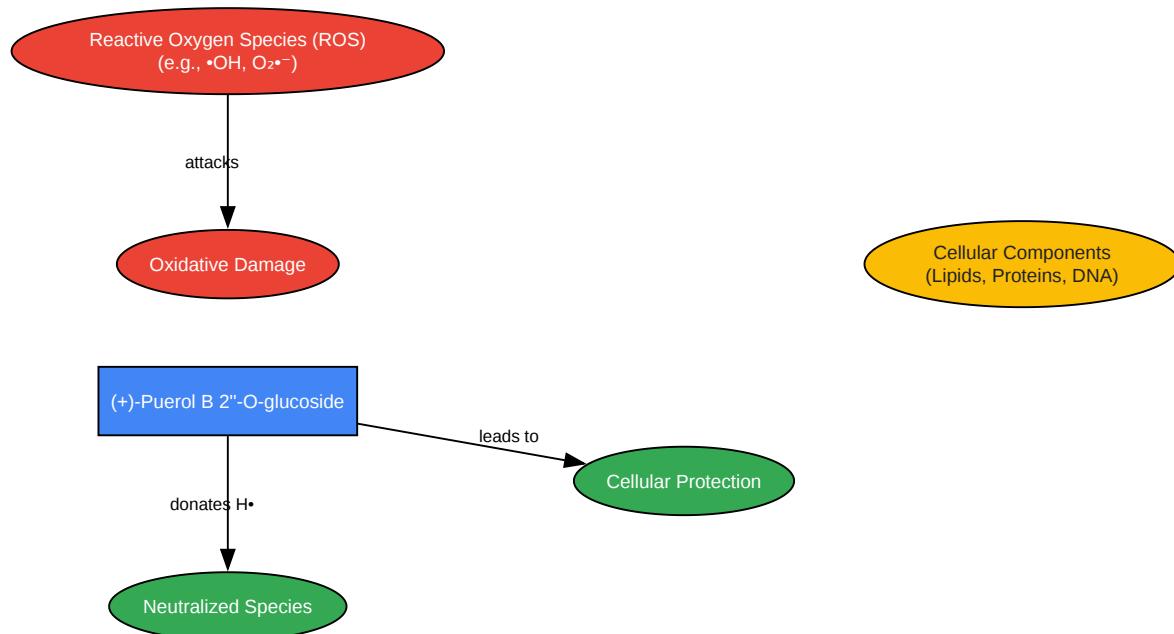
Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of isoflavonoid glycosides, based on methods reported in the literature.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher spectrometer. The sample (around 1-5 mg) is dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry


High-resolution mass spectra are commonly obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source. Data is acquired in positive or negative ion mode.

Infrared (IR) Spectroscopy

IR spectra are often recorded using a Fourier-transform infrared (FT-IR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹.

Antioxidant Activity Pathway

(+)-Puerol B 2"-O-glucoside is suggested to possess antioxidant properties, primarily through the mechanism of free radical scavenging. The phenolic hydroxyl groups in its structure can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.

[Click to download full resolution via product page](#)

Caption: Antioxidant mechanism of **(+)-Puerol B 2''-O-glucoside**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isolation and Characterization of Novel Pueroside B Isomers and Other Bioactive Compounds from Pueraria lobata Roots: Structure Elucidation, α -Glucosidase, and α -Amylase Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(+)-Puerol B 2''-O-glucoside spectroscopic data (NMR, MS, IR)]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b12299251#puerol-b-2-o-glucoside-spectroscopic-data-nmr-ms-ir>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com